molecular formula C19H10Br4O5S B049000 2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid CAS No. 123333-63-1

2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

Cat. No.: B049000
CAS No.: 123333-63-1
M. Wt: 670 g/mol
InChI Key: FUQZKEYZOQPRRU-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid is a synthetic organic compound characterized by the presence of multiple bromine atoms and a sulfonic acid group. This compound stands out for its unique structure, which combines halogenated phenyl groups with sulfonic acid functionalities, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid typically involves multi-step reactions that introduce bromine atoms at specific positions of the phenyl rings. Key steps include:

  • Bromination: : Using bromine or bromine-containing reagents to selectively brominate the aromatic rings.

  • Formation of the Sulfonic Acid Group: : Introducing the sulfonic acid group via sulfonation reactions, often using sulfur trioxide or chlorosulfonic acid.

  • Cyclohexadienone Formation: : Creating the cyclohexadienone moiety through oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimized processes to ensure high yields and purity. This includes:

  • Controlled Bromination: : Utilizing bromine in a solvent system to achieve selective and efficient bromination.

  • Sulfonation Process: : Employing sulfur trioxide or similar agents under controlled conditions to introduce the sulfonic acid group.

  • Purification: : Using techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid undergoes several types of reactions:

  • Oxidation: : The compound can be oxidized to form various products, depending on the conditions and reagents used.

  • Reduction: : Reductive conditions may lead to the removal of bromine atoms or reduction of the cyclohexadienone moiety.

  • Substitution: : Halogen atoms can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate, chromium trioxide, or other oxidizing agents under acidic or basic conditions.

  • Reduction: : Use of reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

  • Substitution: : Utilization of nucleophiles or electrophiles, often in the presence of catalysts or specific reaction conditions.

Major Products

Depending on the specific reactions, major products may include:

  • Oxidation Products: : Various ketones, quinones, or carboxylic acids.

  • Reduction Products: : Bromine-free derivatives or reduced cyclohexadienone structures.

  • Substitution Products: : Compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid is valuable in numerous scientific fields, including:

  • Chemistry: : As a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

  • Biology: : Potential use in biochemical assays and as a probe for studying enzyme interactions and mechanisms.

  • Medicine: : Exploration of its biological activity for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

  • Industry: : Use in the manufacture of dyes, pigments, and other specialty chemicals due to its distinctive chemical properties.

Mechanism of Action

The specific mechanism of action of 2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid depends on its application

  • Molecular Targets: : It may interact with proteins, enzymes, or receptors, modulating their activity or function.

  • Pathways Involved: : In biochemical contexts, it could influence signaling pathways, metabolic routes, or gene expression patterns.

Comparison with Similar Compounds

Compared to other halogenated phenyl sulfonic acids, 2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid exhibits unique reactivity and properties due to its distinct combination of functional groups and bromine atoms. Similar compounds might include:

  • 2,3,4,5-Tetrabromobenzenesulfonic acid

  • 4-Hydroxy-2,3,5,6-tetrabromobenzenesulfonic acid

  • Dichlorobenzenesulfonic acid derivatives

The uniqueness of the subject compound lies in the specific arrangement of its bromine atoms and the presence of the cyclohexadienone moiety, which imparts specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

2,3,4,5-tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Br4O5S/c20-15-14(19(29(26,27)28)18(23)17(22)16(15)21)13(9-1-5-11(24)6-2-9)10-3-7-12(25)8-4-10/h1-8,24H,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQZKEYZOQPRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Br4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90924463
Record name 2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77172-72-6, 123333-63-1
Record name 3,4,5,6-Tetrabromophenolsulfonephthalein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077172726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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